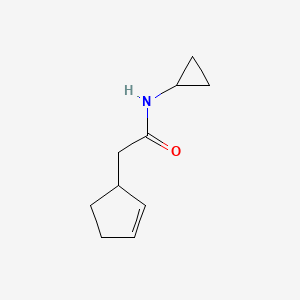![molecular formula C19H20N2O5S B7502986 2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid](/img/structure/B7502986.png)
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid, also known as E64d, is a synthetic compound that has been extensively used in scientific research. This compound belongs to the class of cysteine protease inhibitors and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid inhibits the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. This compound has been found to be a reversible inhibitor of cysteine proteases, which means that the enzyme activity can be restored once the inhibitor is removed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cysteine proteases involved in antigen processing, leading to a decrease in the presentation of antigens to T cells. This inhibition has been found to have potential therapeutic applications in the treatment of autoimmune diseases. This compound has also been found to inhibit the activity of cysteine proteases involved in apoptosis, leading to a decrease in cell death. This inhibition has been found to have potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid has several advantages for lab experiments. It is a reversible inhibitor of cysteine proteases, which allows for the study of the enzyme activity before and after inhibition. This compound is also a potent inhibitor of cysteine proteases, which allows for the study of the effects of complete inhibition of enzyme activity. However, this compound has some limitations for lab experiments. It is not specific to a particular cysteine protease, which can lead to off-target effects. This compound can also have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid in scientific research. One direction is the development of more specific inhibitors of cysteine proteases. This would allow for the study of the effects of inhibition of specific enzymes without off-target effects. Another direction is the study of the effects of this compound in combination with other inhibitors or drugs. This would allow for the study of the synergistic effects of different inhibitors or drugs on cysteine protease activity. Finally, the therapeutic potential of this compound in the treatment of autoimmune diseases and cancer should be further explored in clinical trials.
Métodos De Síntesis
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid is synthesized by the reaction of 4-(2-aminoacetyl)aminobenzoic acid with 2-(4-ethoxyphenyl)thioacetic acid. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid has been extensively used in scientific research as a cysteine protease inhibitor. Cysteine proteases are enzymes that play a crucial role in various biological processes such as apoptosis, antigen processing, and protein degradation. This compound has been found to inhibit the activity of various cysteine proteases such as cathepsin B, cathepsin L, and calpain. This inhibition has been found to have various biochemical and physiological effects.
Propiedades
IUPAC Name |
2-[[4-[[2-(4-ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-15-7-9-16(10-8-15)27-12-17(22)21-14-5-3-13(4-6-14)19(25)20-11-18(23)24/h3-10H,2,11-12H2,1H3,(H,20,25)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDMWWSDNJVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
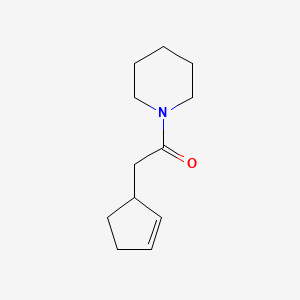
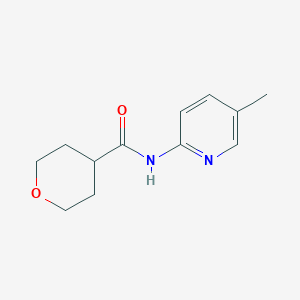
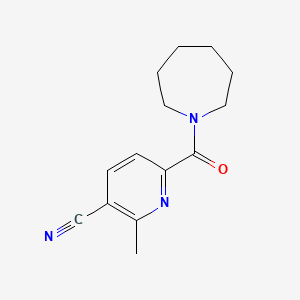
![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
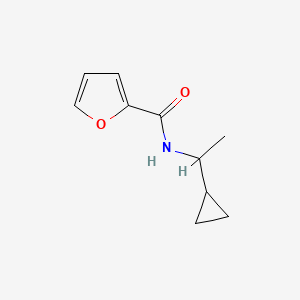
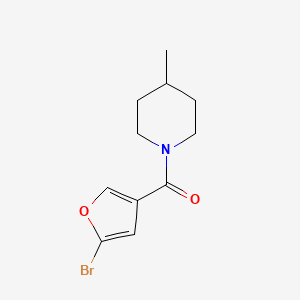
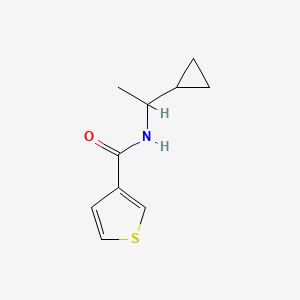
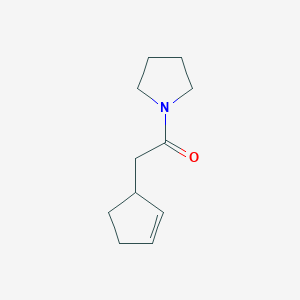
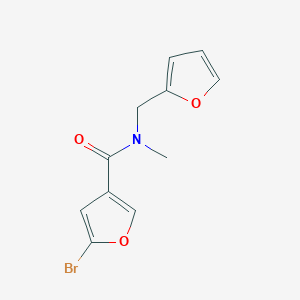
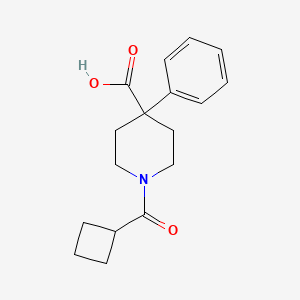
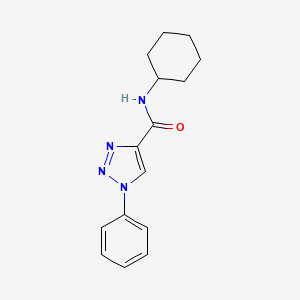
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
